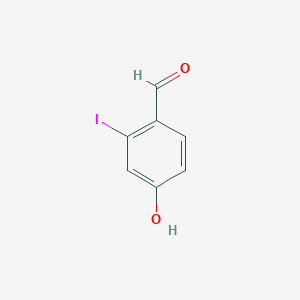

4-Hydroxy-2-iodobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNWAMYECSEIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591719 | |

| Record name | 4-Hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90151-01-2 | |

| Record name | 4-Hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Hydroxy 2 Iodobenzaldehyde

Established Synthetic Pathways and Precursor Chemistry

The preparation of 4-hydroxy-2-iodobenzaldehyde often commences with the readily available precursor, 4-hydroxybenzaldehyde (B117250). The primary challenge lies in the regioselective introduction of an iodine atom at the C2 position of the benzene (B151609) ring.

Iodination Strategies for Hydroxybenzaldehyde Precursors

Direct electrophilic iodination of 4-hydroxybenzaldehyde is a common approach. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. This electronic influence generally favors iodination at the positions ortho to the hydroxyl group (C3 and C5). However, specific reagents and conditions can be employed to achieve iodination at the desired C2 position.

One effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst such as trifluoroacetic acid (TFA). researchgate.net While this can lead to a mixture of isomers, careful control of reaction conditions can favor the formation of the 2-iodo isomer. For instance, the reaction of 4-hydroxybenzaldehyde with 1.2 equivalents of NIS in the presence of TFA at room temperature can yield a mixture of 3-iodo and 2-iodo isomers. researchgate.net

Another widely used strategy employs a combination of molecular iodine (I₂) and an oxidizing agent . The oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂), generates a more electrophilic iodine species in situ, which then reacts with the aromatic ring. researchgate.netjustia.com This method can provide high yields of iodinated hydroxybenzaldehydes under mild conditions. The regioselectivity can be influenced by the solvent and the specific oxidizing agent used.

A summary of common iodination methods for hydroxybenzaldehyde is presented in the table below.

| Iodinating Agent/System | Typical Conditions | Observations |

|---|---|---|

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Room temperature, 6 hours | Can produce a mixture of 2-iodo and 3-iodo isomers. researchgate.net |

| Iodine (I₂) / Iodic Acid (HIO₃) | Ethanol, 35°C, 2 hours | An efficient method for the iodination of substituted hydroxybenzaldehydes with good yields. |

| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Solvent-free or in a green solvent | Iodination occurs at the alkyl position next to a carbonyl group in aryl alkyl ketones, while for dimethoxy- and trimethoxybenzenes, ring iodination is observed. researchgate.net |

Functional Group Interconversion Routes to this compound

Functional group interconversion (FGI) offers alternative pathways to this compound, starting from precursors that already possess a substituent at the C2 position, which can then be converted into an iodine atom. This approach can provide excellent regioselectivity.

A potential FGI route could involve a Sandmeyer-type reaction starting from 2-amino-4-hydroxybenzaldehyde . Diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a solution of potassium iodide, would introduce an iodine atom at the C2 position.

Another hypothetical FGI strategy could start from a precursor with a different halogen, such as bromine, at the C2 position. A halogen exchange reaction, for instance, a Finkelstein-type reaction, could then be employed to replace the bromine with iodine. However, such reactions are more common for alkyl halides than aryl halides.

Advanced Synthetic Techniques and Reaction Conditions

To overcome challenges such as low regioselectivity and the use of harsh reagents, advanced synthetic techniques are being explored for the synthesis of this compound.

Regioselective Synthesis Approaches

Achieving high regioselectivity for the C2 iodination is crucial. The directing effect of the hydroxyl group in 4-hydroxybenzaldehyde strongly favors substitution at the C3 and C5 positions. To achieve ortho-iodination at the C2 position, several strategies can be employed:

Use of a directing group: A protecting group can be temporarily installed on the hydroxyl group to modulate its directing effect or to introduce a new directing group that favors iodination at the C2 position.

Catalyst control: The use of specific catalysts, such as certain transition metals or Lewis acids, can influence the regiochemical outcome of the iodination reaction. acs.org For example, iron(III)-catalyzed iodination of some aromatic compounds has shown high regioselectivity. acs.org

Kinetic vs. Thermodynamic Control: By carefully controlling reaction parameters such as temperature and reaction time, it may be possible to favor the formation of the kinetically or thermodynamically preferred isomer.

The table below outlines some approaches to enhance regioselectivity.

| Approach | Principle | Potential Application |

|---|---|---|

| Directing Groups | Temporarily modifying the substrate to direct the electrophile to the desired position. | Protection of the hydroxyl group to alter its electronic influence. |

| Catalysis | Using a catalyst to favor a specific reaction pathway and product. | Employing a Lewis acid catalyst that coordinates with the substrate to favor ortho-iodination. acs.org |

| Reaction Condition Optimization | Adjusting parameters like temperature, solvent, and reagent stoichiometry. | Lowering the reaction temperature to favor the kinetically controlled product. |

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Key considerations for the scalability and process optimization of this compound synthesis include:

Cost and availability of starting materials and reagents: The economic viability of the process is paramount.

Reaction safety and exothermicity: Iodination reactions can be exothermic and require careful temperature control on a large scale.

Work-up and purification: The isolation and purification of the final product must be efficient and scalable. This includes managing and neutralizing any acidic byproducts. google.com

Waste management: Minimizing and safely disposing of waste streams is a critical aspect of industrial chemical synthesis.

For industrial-scale iodination of phenolic compounds, processes often utilize aqueous media to manage reaction conditions and facilitate product isolation. google.comgoogle.com The use of iodine in combination with an oxidizing agent like iodic acid is a method that has been explored for industrial applications due to the formation of water as the primary byproduct. justia.comgoogle.com Optimization of molar ratios of reactants is crucial for maximizing yield and minimizing unreacted starting materials and byproducts. google.com

Green Chemistry Principles in the Synthesis of this compound and its Precursors

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several green approaches have been investigated.

Use of greener solvents: Traditional iodination reactions often employ chlorinated solvents. acsgcipr.org Research has focused on replacing these with more environmentally benign alternatives such as water or polyethylene (B3416737) glycol (PEG-400). mdpi.combenthamdirect.com PEG-400 is a non-toxic, recyclable, and water-soluble solvent. benthamdirect.com

Solvent-free reactions: Performing reactions without a solvent, for example, by mechanical grinding, can significantly reduce waste and energy consumption. thieme-connect.comnih.govresearchgate.net Solvent-free iodination of arenes has been demonstrated using solid-supported reagents. thieme-connect.com

Catalytic methods: The use of catalysts, instead of stoichiometric reagents, improves atom economy and reduces waste. Laccase-catalyzed iodination of phenols using potassium iodide and aerial oxygen as the oxidant is a promising green alternative. rsc.org

Use of safer reagents: Replacing hazardous and toxic reagents is a core principle of green chemistry. For example, using hydrogen peroxide as an oxidant in combination with iodine is a greener alternative to some other oxidizing agents, as its byproduct is water. researchgate.net

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Principle | Application in Iodination | Example |

|---|---|---|

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. | Using Polyethylene glycol (PEG-400) or water as the reaction medium. benthamdirect.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Solvent-free iodination by mechanical grinding at room temperature. thieme-connect.comnih.gov |

| Use of Catalysis | Employing catalysts to reduce the amount of reagents needed. | Laccase-catalyzed iodination using aerial oxygen as the oxidant. rsc.org |

| Use of Renewable Feedstocks | Starting from bio-based materials. | While not directly for this compound, vanillin, a related compound, can be sourced from biomass. rsc.org |

Reaction Mechanisms and Reactivity Studies of 4 Hydroxy 2 Iodobenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. In 4-Hydroxy-2-iodobenzaldehyde, the powerful activating and ortho-, para-directing hydroxyl group and the deactivating but ortho-, para-directing iodine atom, along with the deactivating meta-directing aldehyde group, create a nuanced reactivity pattern.

The hydroxyl group (-OH) is a strong activating group due to its ability to donate electron density to the ring through resonance. This effect is most pronounced at the ortho and para positions. The iodine atom (-I) is a deactivating group due to its inductive electron-withdrawing effect; however, like other halogens, it directs incoming electrophiles to the ortho and para positions due to lone pair donation through resonance. The aldehyde group (-CHO) is a deactivating group, withdrawing electron density from the ring both inductively and through resonance, and it directs incoming electrophiles to the meta position.

Considering the positions of the existing substituents (hydroxyl at C4, iodine at C2, and aldehyde at C1), the potential sites for electrophilic attack are C3, C5, and C6. The powerful activating effect of the hydroxyl group at C4 will strongly direct incoming electrophiles to its ortho positions, C3 and C5. The iodine at C2 will also direct to its ortho (C3) and para (C6) positions. The aldehyde at C1 will direct to its meta positions, C3 and C5. Therefore, positions C3 and C5 are the most likely sites for electrophilic substitution, being activated by the hydroxyl group and directed by both the hydroxyl and aldehyde groups. Position C6 is less favored as it is only directed by the iodine and is sterically hindered by the adjacent aldehyde group.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for EAS |

| -OH | C4 | Activating (Resonance) | Ortho, Para | C3, C5 |

| -I | C2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | C3, C6 |

| -CHO | C1 | Deactivating (Inductive & Resonance) | Meta | C3, C5 |

Nucleophilic Substitution Reactions

While nucleophilic aromatic substitution (SNA r) is generally less common for electron-rich benzene rings, the presence of the electron-withdrawing aldehyde group and the iodine atom can facilitate such reactions under specific conditions. The iodine atom, being a good leaving group, can be displaced by strong nucleophiles.

Research has shown that hydroxybenzaldehydes can participate in site-selective nucleophilic substitution reactions. For instance, in reactions with highly electrophilic reagents like pentafluoropyridine, the hydroxyl group can be deprotonated to form a phenoxide, which then acts as a nucleophile. In the case of this compound, the phenoxide formed from the hydroxyl group could potentially attack an electrophilic substrate.

Aldehyde Group Reactivity: Condensations and Reductions

The aldehyde group in this compound is a key site of reactivity, readily undergoing condensation and reduction reactions.

Condensation Reactions: A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netorientjchem.org For this compound, this reaction would typically proceed as follows:

General Scheme for Knoevenagel Condensation:

This compound + Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) --(Base)--> α,β-Unsaturated Product

This reaction is valuable for synthesizing a variety of substituted styrenes and other conjugated systems.

Reduction Reactions: The aldehyde group can be easily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

General Scheme for Aldehyde Reduction:

This compound --(Reducing Agent)--> (4-Hydroxy-2-iodophenyl)methanol

Iodine Atom Reactivity in Cross-Coupling and Other Metal-Catalyzed Reactions

The iodine atom at the C2 position is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org this compound can be readily coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or vinyl groups at the C2 position.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgyoutube.com This allows for the introduction of alkenyl groups at the C2 position of the benzaldehyde (B42025) ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netwikipedia.orgnih.govlibretexts.org this compound can be coupled with a variety of terminal alkynes to synthesize 2-alkynyl-4-hydroxybenzaldehydes.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 2-Aryl/vinyl-4-hydroxybenzaldehyde |

| Heck Reaction | Alkene | Pd catalyst, Base | 2-Alkenyl-4-hydroxybenzaldehyde |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 2-Alkynyl-4-hydroxybenzaldehyde |

Influence of Hydroxyl and Iodo Substituents on Aromatic Ring Electron Density and Reactivity

The hydroxyl group has a negative Hammett sigma value (σp = -0.37), indicating its strong electron-donating nature through resonance, which increases the electron density of the ring and activates it towards electrophilic attack. viu.ca The iodine atom has a positive Hammett sigma value (σp = +0.18), reflecting its electron-withdrawing inductive effect, which deactivates the ring. viu.ca However, its ability to donate a lone pair through resonance can still influence the regioselectivity of reactions. The aldehyde group has a positive Hammett sigma value, indicating its electron-withdrawing nature.

The interplay of these effects results in a modulated reactivity. The strong activating effect of the hydroxyl group generally dominates, making the ring more susceptible to electrophilic substitution than unsubstituted benzaldehyde, but the deactivating effects of the iodine and aldehyde groups temper this reactivity. The electron-withdrawing nature of the iodo and aldehyde groups also makes the carbonyl carbon of the aldehyde more electrophilic, potentially enhancing its reactivity in nucleophilic addition reactions.

Table 3: Hammett Constants for Substituents

| Substituent | σ (meta) | σ (para) |

| -OH | +0.12 | -0.37 |

| -I | +0.35 | +0.18 |

| -CHO | +0.35 | +0.42 |

Advanced Spectroscopic and Computational Characterization of 4 Hydroxy 2 Iodobenzaldehyde

Elucidation of Molecular Structure and Conformation using Advanced Spectroscopy

Advanced spectroscopic techniques are indispensable in providing empirical data on the molecular architecture of chemical compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and X-ray crystallography collectively offer a comprehensive understanding of the connectivity, functional groups, and three-dimensional arrangement of atoms within 4-Hydroxy-2-iodobenzaldehyde.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. While specific high-resolution experimental spectra for this compound are not widely available in the reviewed literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds, such as 4-hydroxybenzaldehyde (B117250) and other substituted benzaldehydes.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the aromatic protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl proton (OH) signal is also a singlet, with its chemical shift being variable and dependent on factors like solvent and concentration. The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The protons on the ring will experience different electronic environments, leading to distinct chemical shifts and coupling patterns that can be used to confirm the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of 190-200 ppm. The carbon atoms attached to the hydroxyl and iodine substituents will also have characteristic chemical shifts influenced by the electronegativity and anisotropy of these groups. The remaining aromatic carbons will appear in the typical aromatic region of 110-160 ppm. Predicted ¹³C NMR data for the parent compound, 4-hydroxybenzaldehyde, shows signals at approximately 193.1 ppm (C=O), 163.6 ppm (C-OH), 133.3 ppm (aromatic CH), 130.5 ppm (aromatic C-CHO), and 116.8 ppm (aromatic CH) hmdb.cachemicalbook.com. The introduction of an iodine atom at the 2-position would further influence these shifts.

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aldehydic (CHO) | 9.5 - 10.5 | Singlet, downfield due to deshielding. |

| ¹H | Hydroxyl (OH) | Variable | Singlet, position is solvent and concentration dependent. |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Complex splitting pattern due to substitution. |

| ¹³C | Carbonyl (C=O) | 190 - 200 | Most downfield signal. |

| ¹³C | Aromatic (Ar-C) | 110 - 165 | Chemical shifts influenced by substituents (-OH, -I, -CHO). |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A sharp, intense peak characteristic of the C=O stretching of the aldehyde group should appear around 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. For the related 4-hydroxybenzaldehyde, characteristic IR peaks are observed for the hydroxyl and carbonyl groups spectrabase.com.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibration will also be Raman active. The C-I bond, being a heavy atom bond, is expected to show a low-frequency stretching mode that is readily observable in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | FT-IR | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Medium to Weak |

| C=O Stretch (Aldehyde) | 1650 - 1700 | FT-IR, Raman | Strong (FT-IR), Medium (Raman) |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman | Medium to Strong |

| C-I Stretch | < 600 | Raman | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported in the public domain. The determination of its crystal structure would be invaluable for understanding its solid-state packing, conformational preferences, and the nature of intermolecular forces, particularly the role of the hydroxyl group in forming hydrogen-bonded networks. Such data would also serve as a crucial benchmark for validating the accuracy of computational models.

Theoretical Investigations via Computational Chemistry

Computational chemistry offers a powerful theoretical framework to complement experimental findings, providing deep insights into the electronic structure, reactivity, and other molecular properties that can be challenging to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic properties of molecules. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry of this compound and to calculate various electronic parameters mdpi.com.

These calculations can predict bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's structure. Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which can aid in the assignment of experimental spectral bands. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be visualized. The MEP map is particularly useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of chemical reactivity. For 4-hydroxybenzaldehyde, the MEP shows electron-rich areas around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as potential sites for electrophilic attack mdpi.com.

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Parameters

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comyoutube.comwikipedia.orglibretexts.org. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity mdpi.com.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger hardness value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / (2η), where μ is the chemical potential (-χ) mdpi.comresearchgate.netresearchgate.net.

DFT calculations on 4-hydroxybenzaldehyde have shown a HOMO-LUMO gap of approximately 5.01 eV, suggesting significant chemical stability mdpi.com. The introduction of the iodo-substituent in this compound would be expected to modulate these electronic properties.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is particularly useful for predicting and understanding the reactive behavior of a molecule, as it indicates the regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

The most negative potential, typically represented by red or yellow hues in an MEP map, is expected to be localized around the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH). This is due to the high electronegativity of oxygen, which results in a significant accumulation of electron density in these regions. These electron-rich areas represent the most likely sites for electrophilic attack.

Conversely, the regions of most positive potential, often depicted in blue, are anticipated to be found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the aldehydic hydrogen. These areas are electron-deficient and are thus susceptible to nucleophilic attack.

The presence of the iodine atom at the ortho position to the aldehyde group introduces a region of positive electrostatic potential, known as a "sigma-hole," on the outermost surface of the iodine atom along the C-I bond axis. This phenomenon is characteristic of halogen bonding and renders the iodine atom an electrophilic site.

The aromatic ring itself will exhibit a complex potential distribution, with the π-system generally contributing to a negative potential above and below the plane of the ring. However, the interplay of the electron-donating hydroxyl group and the electron-withdrawing aldehyde and iodo groups modulates this distribution.

A hypothetical representation of the MEP surface of this compound is summarized in the following table:

| Molecular Region | Predicted Electrostatic Potential | Color Representation | Implication for Reactivity |

| Carbonyl Oxygen | Highly Negative | Red/Yellow | Site for electrophilic attack |

| Hydroxyl Oxygen | Negative | Red/Yellow | Site for electrophilic attack |

| Hydroxyl Hydrogen | Highly Positive | Blue | Site for nucleophilic attack |

| Aldehydic Hydrogen | Positive | Blue | Site for nucleophilic attack |

| Iodine Atom (Sigma-hole) | Positive | Blue | Site for nucleophilic attack (halogen bonding) |

| Aromatic Ring (π-system) | Generally Negative | Green/Yellow | Susceptible to electrophilic aromatic substitution |

Non-Covalent Interactions and Hydrogen Bonding Analysis

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. For this compound, several types of non-covalent interactions are expected to be significant, primarily driven by the presence of the hydroxyl, carbonyl, and iodo functional groups.

Hydrogen Bonding: The most prominent non-covalent interaction in this compound is hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can serve as hydrogen bond acceptors. This allows for the formation of various intermolecular hydrogen bonding motifs. A common motif in substituted phenols is the formation of chains or dimers. For instance, a hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is also a possibility, which would influence the molecule's conformation.

Halogen Bonding: As previously mentioned in the context of the MEP analysis, the iodine atom in this compound can participate in halogen bonding. The region of positive electrostatic potential (sigma-hole) on the iodine atom can interact favorably with an electron-rich region of a neighboring molecule, such as the oxygen atom of a carbonyl or hydroxyl group, or the π-electron cloud of an aromatic ring.

A summary of the potential non-covalent interactions in this compound is provided in the table below. The specific nature and geometry of these interactions in the solid state would ultimately be determined by X-ray crystallographic analysis.

| Interaction Type | Donor/Positive Site | Acceptor/Negative Site | Expected Significance |

| Intermolecular Hydrogen Bond | Hydroxyl group (-OH) | Carbonyl oxygen (C=O) or Hydroxyl oxygen (-OH) | High |

| Intramolecular Hydrogen Bond | Hydroxyl group (-OH) | Carbonyl oxygen (C=O) | Moderate to High |

| Halogen Bond | Iodine atom (C-I) | Carbonyl oxygen (C=O), Hydroxyl oxygen (-OH), or Aromatic π-system | Moderate |

| π-π Stacking | Aromatic ring | Aromatic ring | Moderate |

| Dipole-Dipole Interactions | Molecular dipole | Molecular dipole | Moderate |

| London Dispersion Forces | Entire molecule | Entire molecule | High (cumulative effect) |

Derivatization and Synthetic Applications of 4 Hydroxy 2 Iodobenzaldehyde As a Key Intermediate

Synthesis of Substituted Benzaldehyde (B42025) Derivatives

The iodine atom in 4-hydroxy-2-iodobenzaldehyde provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of substituted benzaldehyde derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with various aryl or vinyl boronic acids or their esters to yield biphenyl (B1667301) or styrenyl derivatives, respectively. The general scheme involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction allows for the introduction of vinyl groups at the 2-position of the benzaldehyde ring. The process typically involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product.

These palladium-catalyzed reactions significantly expand the diversity of substituted benzaldehyde derivatives that can be synthesized from this compound, providing access to a range of complex molecular scaffolds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted Benzaldehyde Derivatives

| Reaction Type | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Biphenyl derivative |

| Suzuki-Miyaura Coupling | Vinylboronic acid | Pd catalyst, Base | Styrenyl derivative |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted alkene |

Preparation of Heterocyclic Compounds

The functional groups of this compound serve as strategic handles for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Benzofurans: Benzofuran (B130515) derivatives can be synthesized through intramolecular cyclization reactions. For example, the hydroxyl and iodo groups can be utilized in transition-metal-catalyzed intramolecular cyclizations. One common strategy involves the coupling of the phenolic oxygen with a suitable partner, followed by a ring-closing reaction. Palladium- and copper-catalyzed methods are often employed for the formation of the benzofuran ring system from ortho-iodo phenols.

Coumarins: Coumarins, or benzo-α-pyrones, are another class of heterocyclic compounds that can be synthesized from derivatives of this compound. The synthesis can be achieved through various condensation reactions involving the aldehyde and hydroxyl groups. For instance, a Pechmann condensation or related cyclization reactions can be adapted to form the coumarin (B35378) nucleus. The presence of the iodine atom offers a site for further functionalization of the coumarin scaffold.

The strategic placement of the functional groups in this compound facilitates the regioselective synthesis of these and other important heterocyclic frameworks.

Construction of Complex Organic Molecular Architectures

The unique combination of reactive sites in this compound makes it a valuable building block in multi-step organic synthesis for the construction of complex molecular architectures. Its utility is demonstrated in the synthesis of polycyclic aromatic hydrocarbons and other intricate structures. While direct examples for this compound are specific to proprietary syntheses, the closely related 4-iodobenzaldehyde (B108471) is used in the synthesis of polycyclic estrogen receptor modulators and antibacterial agents, highlighting the potential of this class of compounds.

The synthetic strategy often involves a stepwise functionalization of the molecule. For instance, the aldehyde group can be transformed into an alkene via a Wittig reaction, which can then undergo further reactions. The hydroxyl group can be protected and deprotected as needed to direct reactivity to other parts of the molecule. The iodine atom, as previously mentioned, is a key site for introducing molecular complexity through cross-coupling reactions. This sequential and selective manipulation of the functional groups allows for the methodical assembly of complex target molecules.

Design and Synthesis of Schiff Bases and Hydrazone Derivatives

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives are of significant interest due to their diverse biological activities and applications in coordination chemistry.

Schiff Bases: The reaction of this compound with a primary amine, often catalyzed by a small amount of acid, yields an imine, also known as a Schiff base. These compounds and their metal complexes have been studied for their potential antimicrobial and other biological activities. The general structure of these Schiff bases is characterized by the R-CH=N-R' azomethine group.

Hydrazones: Similarly, condensation with hydrazines or substituted hydrazines affords hydrazone derivatives. Hydrazones possess the -NHN=CH- functional group and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis is typically a straightforward condensation reaction, often carried out in a suitable solvent like ethanol. The resulting hydrazones can also act as ligands for the formation of metal complexes, which may exhibit enhanced biological activities.

Table 2: Synthesis of Schiff Bases and Hydrazones from this compound

| Reactant | Product Class | Key Functional Group |

| Primary Amine | Schiff Base | Imine (-C=N-) |

| Hydrazine/Substituted Hydrazine | Hydrazone | Hydrazone (-NH-N=C-) |

Exploration of Biological Activities and Biochemical Mechanisms

Role in the Synthesis of Pharmacologically Active Agents

4-Hydroxy-2-iodobenzaldehyde is a documented precursor in the creation of complex molecules designed to interact with specific biological targets. Its utility has been most notably demonstrated in the development of enzyme inhibitors.

This compound is a critical starting material in the multi-step synthesis of novel and potent Purine (B94841) Nucleoside Phosphorylase (PNP) inhibitors. PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell-mediated diseases.

The resulting compounds, derived from this benzaldehyde (B42025) intermediate, are potent inhibitors of human PNP, with some exhibiting IC₅₀ values as low as 19 nM. calpaclab.com These inhibitors show highly selective cytotoxicity toward T-lymphoblastic cell lines, highlighting their potential as therapeutic agents for T-cell malignancies (leukemias and lymphomas) and autoimmune diseases such as rheumatoid arthritis and psoriasis. calpaclab.com

| Pharmacological Agent Class | Precursor | Key Synthetic Step | Biological Target | Reported Activity of Final Compound |

|---|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) Inhibitors | This compound | Ortho-lithiation followed by iodination; Knoevenagel condensation | Human Purine Nucleoside Phosphorylase (hPNP) | IC₅₀ values as low as 19 nM; selective cytotoxicity to T-lymphoblastic cells. calpaclab.com |

Based on a review of the available scientific literature, there is no direct evidence documenting the use of this compound as a specific precursor for the synthesis of antibacterial agents. While related compounds such as other substituted benzaldehydes are utilized in the development of antimicrobials, the specific role of this particular iodinated derivative is not detailed in the searched sources.

A comprehensive search of scientific databases did not yield specific examples of this compound being used as a direct precursor in the synthesis of anti-estrogenic compounds or Selective Estrogen Receptor Modulators (SERMs). The synthesis of well-known SERMs like tamoxifen (B1202) or raloxifene (B1678788) follows different synthetic pathways utilizing other starting materials.

The scientific literature reviewed does not describe the use of this compound as a precursor for the synthesis of Gamma-Aminobutyric Acid (GABA) derivatives or inhibitors of Branched-Chain Amino Acid Transaminase 1 (BCAT1). Research into inhibitors for GABA shunt enzymes has explored other 4-hydroxybenzaldehyde (B117250) derivatives, but not the 2-iodo substituted version specifically. nih.gov

Investigations into Enzyme Activity and Protein Interactions

The primary investigation into enzyme interactions involving derivatives of this compound focuses on their role as PNP inhibitors. The final compounds synthesized from this precursor are designed as multi-substrate analogue inhibitors that bind tightly to the active site of the PNP enzyme. nih.govsigmaaldrich.com

Crystallographic studies of the enzyme-inhibitor complexes have provided detailed insights into these interactions. calpaclab.com These studies reveal how the specific structural features, originating from the synthetic pathway involving this compound, contribute to the potent and selective inhibition of the enzyme. The binding of these inhibitors to PNP effectively blocks the enzyme's catalytic function, which is the phosphorolysis of 6-oxypurine (deoxy)nucleosides. nih.gov This targeted interaction is the basis of their therapeutic potential.

Studies on Cellular Processes and Metabolic Pathways

The biological effects of compounds derived from this compound are a direct consequence of their interaction with the PNP enzyme. PNP plays a crucial role in the purine salvage metabolic pathway. calpaclab.com By inhibiting this enzyme, the synthesized compounds disrupt the normal flow of this pathway.

Specifically, PNP inhibition leads to an accumulation of the enzyme's substrate, 2'-deoxyguanosine (B1662781). This accumulation is particularly toxic to T-cells. Inside the T-cell, 2'-deoxyguanosine is phosphorylated to its triphosphate form, dGTP. Elevated levels of dGTP disrupt DNA synthesis and induce apoptosis (programmed cell death). calpaclab.com This mechanism provides a targeted antiproliferative effect on T-cells, making PNP inhibitors derived from this compound valuable for studying and potentially treating diseases characterized by excessive T-cell activity. calpaclab.com

Toxicological Mechanism Elucidation and Target of Action

The precise toxicological mechanisms and specific biological targets of this compound have not been extensively elucidated in dedicated studies. However, by examining the toxicological profiles of related substituted benzaldehydes, a probable mechanism of action can be inferred, primarily centered around its inherent chemical reactivity. tandfonline.comtandfonline.com

Substituted benzaldehydes, as a class of compounds, are recognized as reactive chemicals that exhibit bioreactive toxicity. tandfonline.comtandfonline.com Their toxic action is largely attributed to the electrophilic nature of the aldehyde functional group. tandfonline.com This electrophilicity allows them to form covalent bonds with nucleophilic groups present in biological macromolecules, thereby disrupting their normal function.

A primary mechanism of toxicity for aldehydes is the formation of Schiff bases with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins. tandfonline.com This non-specific binding can alter protein structure and function, leading to a cascade of downstream cellular effects. The reactivity of the aldehyde group, and thus the potential for toxicity, is influenced by the electronic properties of the substituents on the benzene (B151609) ring. tandfonline.comnih.gov

In the case of this compound, the hydroxyl (-OH) and iodo (-I) substituents on the aromatic ring will modulate the reactivity of the aldehyde group. These substituents can influence properties such as the compound's dipole moment, polarizability, and the net atomic charge on the atoms of the aldehyde group, all of which are factors that have been shown to correlate with the toxicity of substituted benzaldehydes. tandfonline.com

Studies on various benzaldehyde derivatives have also demonstrated their ability to interact with proteins like human serum albumin (HSA). nih.gov These interactions, which can involve hydrogen bonding and hydrophobic interactions, can lead to conformational changes in the protein, potentially affecting its physiological functions. nih.gov While a direct study on this compound's interaction with specific proteins is not available, it is plausible that it follows a similar pattern of protein binding.

The potential for this compound to cause toxicity through the formation of adducts with proteins is a key area for its toxicological consideration. The formation of such adducts can lead to enzyme inhibition, disruption of cellular signaling pathways, and induction of oxidative stress. However, without specific experimental data for this compound, the exact cellular targets and the full cascade of toxicological events remain to be determined.

Table of General Toxicological Properties of Substituted Benzaldehydes

| Property | Description | Source |

| Toxicity Class | Reactive Chemicals | tandfonline.comtandfonline.com |

| Primary Mechanism | Formation of Schiff bases with amino groups of proteins | tandfonline.com |

| Molecular Influences on Toxicity | Dipole moment, polarizability, net atomic charge | tandfonline.com |

| Potential Biological Interaction | Binding to proteins such as human serum albumin (HSA), causing conformational changes | nih.gov |

Applications in Advanced Materials Science and Engineering

Utilization in Specialty Chemical Synthesis

4-Hydroxy-2-iodobenzaldehyde is a valuable building block in multi-step organic synthesis, enabling the construction of complex molecular frameworks. The distinct reactivity of its three functional groups—the nucleophilic hydroxyl group, the aldehyde group capable of condensation and oxidation/reduction, and the iodo group amenable to cross-coupling reactions—allows for sequential and controlled chemical transformations.

This strategic utility is demonstrated in the synthesis of complex pharmaceutical intermediates. For instance, it has been employed as a starting material in the synthesis of novel purine (B94841) nucleoside phosphorylase (PNP) inhibitors. acs.org In this process, the aldehyde group is first protected, followed by a directed ortho-lithiation adjacent to the hydroxyl group, leveraging the directing capability of the protected aldehyde and the hydroxyl moiety to introduce other substituents. acs.org The iodo-substituent itself is a key feature, often installed to enable subsequent carbon-carbon or carbon-heteroatom bond formations.

The compound's role as a versatile reactant is summarized in the table below, highlighting the types of reactions each functional group can undergo.

| Functional Group | Type of Reaction | Potential Product Class |

| Aldehyde (-CHO) | Knoevenagel Condensation | Substituted Alkenes |

| Wittig/Horner-Wadsworth-Emmons | Stilbenes, Dienes | |

| Oxidation (e.g., to -COOH) | Benzoic Acid Derivatives | |

| Reductive Amination | Benzylamines | |

| Hydroxyl (-OH) | Etherification (Williamson) | Aryl Ethers |

| Esterification | Aryl Esters | |

| Directing group in electrophilic substitution | Polysubstituted Aromatics | |

| Iodo (-I) | Suzuki Coupling | Biaryls |

| Sonogashira Coupling | Aryl Alkynes | |

| Heck Coupling | Substituted Alkenes | |

| Buchwald-Hartwig Amination | Aryl Amines |

This table illustrates the synthetic potential of this compound in creating a diverse range of specialty chemicals.

Role in Organic Electronic Materials Development

While direct and extensive reports detailing the integration of this compound into organic electronic devices are not prevalent in the reviewed literature, its molecular structure presents significant potential for this field. Organic electronic materials, such as organic semiconductors and fluorescent materials, derive their properties from extended π-conjugated systems. The development of such materials often relies on precursors that can be linked together to build larger, electronically active molecules.

This compound is a candidate for such applications for several key reasons:

Cross-Coupling Capability: The carbon-iodine bond is relatively weak and highly reactive in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira. This allows for the straightforward connection of the benzaldehyde (B42025) unit to other aromatic or acetylenic building blocks, extending the π-conjugation necessary for charge transport and light emission.

Functional Group for Tuning: The hydroxyl and aldehyde groups can be used to fine-tune the electronic properties (e.g., HOMO/LUMO energy levels) of the final material through derivatization. For example, converting the hydroxyl group to an ether or the aldehyde to a cyano-vinyl group can significantly alter the electron-donating or -accepting nature of the molecule.

Precursor to Fluorescent Materials: Iodobenzaldehyde derivatives are recognized as intermediates in the synthesis of fluorescent materials. mdpi.com By using this compound as a scaffold, chromophoric and auxochromic groups can be systematically introduced to design molecules with specific absorption and emission characteristics.

Contribution to Advanced Materials with Tailored Properties

The true strength of this compound lies in its capacity to act as a precursor for advanced materials where properties can be tailored at the molecular level. The presence of multiple, orthogonally reactive functional groups allows chemists to precisely dictate the final structure and, consequently, the function of a material.

This is particularly relevant in the synthesis of functional polymers. ambeed.com The hydroxyl group can serve as an initiation site for ring-opening polymerization or as a point of attachment to a polymer backbone. The aldehyde offers a route for post-polymerization modification or for creating dynamic covalent bonds in self-healing materials. Most significantly, the iodo group allows the molecule to be incorporated into conjugated polymers via reactions like the Suzuki or Stille coupling, leading to materials with tailored electronic, optical, or sensory properties.

The ability to selectively modify each part of the molecule is key to achieving desired material characteristics, as detailed below.

| Target Property | Synthetic Strategy Involving this compound |

| Enhanced Solubility | Etherification of the hydroxyl group with alkyl chains. |

| Specific Optical Properties | Sonogashira coupling at the iodo position to extend π-conjugation and shift absorption/emission wavelengths. |

| pH-Responsiveness | Keeping the phenolic hydroxyl group free to deprotonate at basic pH. |

| Cross-linking Capability | Utilization of the aldehyde group to form cross-links with appropriate reagents (e.g., diols, diamines). |

This table outlines how the functional groups of this compound can be strategically used to create materials with specific, tailored functionalities.

Development of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. acs.orgnih.gov The choice of ligand is critical as it defines the topology, pore size, and chemical functionality of the resulting MOF. While a direct synthesis of a MOF using this compound as the primary ligand is not widely reported, its structure makes it an excellent candidate for derivatization into a functional MOF ligand.

Typically, MOF ligands contain two or more coordinating groups, most commonly carboxylates. The aldehyde group of this compound can be readily oxidized to a carboxylic acid, creating the necessary binding site to coordinate with metal centers. The resulting hypothetical ligand, 4-hydroxy-2-iodobenzoic acid , would be a bifunctional linker capable of forming stable framework structures.

The key advantages of using this molecule as a precursor for a MOF ligand are the ancillary functional groups that would decorate the pores of the framework:

Hydroxyl Group: The -OH group can act as a hydrogen bond donor, potentially increasing the affinity of the MOF for specific guest molecules, such as carbon dioxide or water.

Iodo Group: The iodo-substituent offers a unique opportunity for post-synthetic modification (PSM). After the MOF has been constructed, the C-I bond can undergo further reactions within the pores, allowing for the introduction of new functional groups that would not have been stable under the initial MOF synthesis conditions.

This approach allows for the creation of highly functionalized MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Future Research Directions and Translational Potential

Expanding Synthetic Methodologies for Enhanced Efficiency and Selectivity

While methods for the synthesis of iodinated hydroxybenzaldehydes exist, a primary focus for future research will be the development of more efficient, scalable, and highly regioselective protocols. Current approaches, such as the direct iodination of 3-hydroxybenzaldehyde (B18108) or 4-hydroxybenzaldehyde (B117250), can sometimes lead to mixtures of isomers and moderate yields. nih.govchemicalbook.com

Future synthetic strategies could explore:

Flow Chemistry: Implementing continuous flow reactors for the iodination process could offer better control over reaction parameters like temperature and mixing, leading to higher yields, improved purity, and safer handling of reagents.

Enzymatic Iodination: Exploring the use of halogenase enzymes could provide a highly selective and environmentally benign route to 4-Hydroxy-2-iodobenzaldehyde under mild conditions.

A comparison of current and potential future synthetic approaches is summarized in the table below.

| Methodology | Key Features | Potential Improvements |

|---|---|---|

| Direct Iodination (e.g., I₂/HIO₃, NIS) | Uses readily available reagents. Can be a one-step process. chemicalbook.com | Improved regioselectivity to minimize isomeric byproducts. Milder conditions to enhance functional group tolerance. |

| Protected Synthesis | Achieves high regioselectivity by protecting the hydroxyl group. | Reducing the number of protection/deprotection steps to increase overall yield and efficiency. |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, and scalability. | Optimization of reactor design and conditions specifically for the iodination of hydroxybenzaldehydes. |

| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly. | Discovery and engineering of suitable halogenase enzymes with high activity and stability. |

Advanced Mechanistic Studies of Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should focus on detailed kinetic and mechanistic investigations of its key reactions.

Areas for advanced mechanistic studies include:

Hypervalent Iodine Chemistry: The iodine atom in this compound can be oxidized to a hypervalent state, opening up a wide range of synthetic possibilities for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Mechanistic studies, potentially using techniques like in-situ spectroscopy, could elucidate the nature of the reactive intermediates and transition states in these transformations. organic-chemistry.org

Cross-Coupling Reactions: While the use of iodoarenes in cross-coupling reactions is well-established, detailed mechanistic studies on how the ortho-hydroxyl and para-aldehyde groups influence the reactivity of the C-I bond in this compound are lacking. Such studies could guide the development of more efficient coupling protocols.

Photochemical Reactions: Investigating the photochemical reactivity of this compound could uncover novel reaction pathways, such as radical-mediated cyclizations or functional group transformations.

Computational Design of Novel Derivatives with Predicted Properties

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery of new molecules with desired properties. nih.gov Future research can leverage these methods to design novel derivatives of this compound.

Key computational approaches include:

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of this compound derivatives with their physicochemical properties, such as solubility, electronic properties, and reactivity. researchgate.netresearchgate.net This would enable the virtual screening of large libraries of potential derivatives to identify candidates with optimal characteristics for specific applications.

Molecular Docking and Dynamics: For biological applications, molecular docking simulations can be used to predict the binding affinity of derivatives to specific protein targets. japsonline.com This approach can guide the design of potent and selective inhibitors for enzymes or receptors implicated in disease. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms and predict the reactivity of designed derivatives, helping to prioritize synthetic targets.

| Computational Method | Application for this compound Derivatives | Predicted Properties |

|---|---|---|

| QSPR | Predicting physicochemical properties of virtual libraries. researchgate.net | Solubility, LogP, electronic parameters, spectral properties. |

| Molecular Docking | Screening for potential biological activity against specific targets. japsonline.com | Binding affinity, binding mode, potential as enzyme inhibitors. |

| DFT | Investigating reaction pathways and electronic structures. | Reaction energies, transition state geometries, spectroscopic properties. |

In-depth Exploration of Biological Targets and Modes of Action

The phenolic aldehyde scaffold is present in many biologically active natural products. researchgate.net Derivatives of hydroxybenzaldehydes have shown a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-nociceptive effects. biomolther.orgbiomolther.org This suggests that derivatives of this compound could also possess interesting biological properties.

Future research in this area should involve:

Broad Biological Screening: Synthesizing a diverse library of derivatives and screening them against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic leads.

Target Identification and Validation: For active compounds, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to elucidate the mechanism of action.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds and evaluating their biological activity will be essential for developing potent and selective drug candidates. The anti-inflammatory properties of phenolic compounds, for instance, are often linked to their ability to modulate pathways involving enzymes like cyclooxygenase (COX) and nitric oxide synthase (iNOS). nih.gov

Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and inflammatory disorders. guidechem.comnih.govmdpi.com

Development of Novel Applications in Niche Chemical Fields

Beyond its potential in medicinal chemistry, this compound can serve as a valuable precursor in materials science and other specialized chemical fields. Its trifunctional nature allows for the construction of complex molecular architectures.

Potential niche applications to be explored include:

Synthesis of Heterocyclic Compounds: The aldehyde and iodo- functionalities can be utilized in multicomponent reactions to build complex heterocyclic scaffolds, such as benzimidazoles, which are important in medicinal and materials chemistry. organic-chemistry.org

Polymer Chemistry: this compound could be used as a monomer or a functionalizing agent for polymers. The hydroxyl and aldehyde groups can participate in polymerization reactions, while the iodine atom provides a site for post-polymerization modification via cross-coupling reactions.

Materials Science: The compound could be a building block for the synthesis of novel organic materials, such as metal-organic frameworks (MOFs), conjugated polymers, or molecular sensors, where its specific substitution pattern could lead to unique electronic or photophysical properties.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a variety of scientific and technological fields.

Q & A

Q. Safety & Methodology

- Storage : In amber vials under nitrogen at –20°C to prevent photodegradation and oxidation.

- Waste disposal : Neutralize iodine-containing waste with NaHSO3 before disposal.

- PPE : Use nitrile gloves and fume hoods to mitigate dermal and inhalation risks.

How can researchers validate the biological relevance of this compound in medicinal chemistry studies?

Q. Advanced Application

- Enzyme inhibition assays : Test against targets like purine nucleoside phosphorylase (PNP) using crystallographic data .

- SAR studies : Modify the hydroxyl/iodo groups to assess pharmacophore contributions.

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.